molecular formula C20H17NO4 B5515794 Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylate

Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylate

Cat. No.: B5515794
M. Wt: 335.4 g/mol
InChI Key: JOHUAUNWPCGXGX-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with an ethyl ester group and a 2,3-dihydro-1,4-benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the quinoline core.

Scientific Research Applications

Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate
  • 1,4-Benzodioxan
  • Ethylene o-phenylene dioxide
  • Pyrocatechol ethylene ether

Uniqueness

Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-2-23-20(22)15-12-17(21-16-6-4-3-5-14(15)16)13-7-8-18-19(11-13)25-10-9-24-18/h3-8,11-12H,2,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHUAUNWPCGXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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